1,3-Diisocyanato-2-methylcyclohexane
Description
1,3-Diisocyanato-2-methylcyclohexane is a cycloaliphatic diisocyanate characterized by a cyclohexane ring substituted with two isocyanate (-NCO) groups at positions 1 and 3, and a methyl (-CH3) group at position 2. This structural configuration confers moderate reactivity due to steric hindrance from the methyl group, making it suitable for applications requiring controlled polymerization kinetics. It is primarily used in polyurethane coatings and elastomers, particularly for flexible substrates, where its cycloaliphatic structure enhances UV resistance and thermal stability compared to aromatic analogs .
Properties
CAS No. |
13912-56-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylcyclohexane |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h7-9H,2-4H2,1H3 |
InChI Key |
OHTRJOZKRSVAOX-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N=C=O)N=C=O |
Canonical SMILES |
CC1C(CCCC1N=C=O)N=C=O |
Other CAS No. |
13912-56-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 1,3-Diisocyanato-2-methylcyclohexane with structurally related diisocyanates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|---|
| 1,3-Diisocyanato-2-methylcyclohexane | Not specified | C8H10N2O2* | ~166.18* | Cyclohexane with -NCO (1,3), -CH3 (2) | Moderate (steric hindrance) | Polyurethane coatings, elastomers |
| 1,4-Cyclohexane diisocyanate | 2556-36-7 | C8H10N2O2 | 166.18 | Cyclohexane with -NCO (1,4) | High (linear substitution) | Coatings, adhesives |
| Hexamethylene diisocyanate (HDI) | 822-06-0 | C6H8N2O2 | 168.2 | Linear aliphatic chain with -NCO | Very high | Automotive coatings, UV-resistant films |
| 1,3-Bis(methylisocyanate)cyclohexane | 38661-72-2 | C9H12N2O2 | 194.23 | Cyclohexane with -CH2NCO (1,3) | Low (methyl group shielding) | Specialty polymers |
| Isophorone diisocyanate (IPDI) | 4098-71-9 | C12H18N2O2 | 222.28 | Bicyclic structure with -NCO | Moderate (steric + electronic effects) | High-performance coatings |
Key Findings from Comparative Analysis
Reactivity and Polymerization
- Steric Effects : The methyl group at position 2 in 1,3-Diisocyanato-2-methylcyclohexane reduces reactivity compared to 1,4-Cyclohexane diisocyanate, which lacks steric hindrance . This makes the former preferable for applications requiring slower curing rates.
- Aliphatic vs. Cycloaliphatic : HDI (aliphatic) exhibits higher reactivity due to unrestricted access to -NCO groups, whereas cyclohexane-based diisocyanates like 1,3-Diisocyanato-2-methylcyclohexane offer better UV stability and hydrolytic resistance .
- Substituent Influence : Compounds with methylisocyanate groups (e.g., 1,3-Bis(methylisocyanate)cyclohexane) show significantly lower reactivity due to the shielding effect of methyl groups on the -NCO moiety .
Toxicity and Regulation
All compared diisocyanates are regulated under EPCRA Section 313 due to respiratory sensitization risks. HDI and IPDI are particularly noted for stringent handling requirements .
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